7-(Benzyloxy)-4-chloro-3-nitroquinoline
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and what conditions are needed for it to react .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and reactivity. Techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used .Scientific Research Applications
Synthesis and Antibacterial Properties
- Application : Synthesis of new derivatives for antibacterial properties.
- Research Insight : The preparation of new 8-nitrofluoroquinolone models, investigating their antibacterial properties. Certain derivatives showed significant activity against gram-positive and gram-negative bacterial strains (Al-Hiari et al., 2007).
Antimalarial Activity
- Application : Exploration for antimalarial activity.
- Research Insight : Study on the preparation of various quinoline derivatives with notable antimalarial activity. Some compounds demonstrated superior activity compared to existing antimalarial drugs (Surrey & Hammer, 1946).
Synthesis of Heterocyclic Compounds
- Application : Creation of novel heterocyclic compounds.
- Research Insight : Utilization of nitroquinolines as precursors for the synthesis of various heterocyclic compounds, potentially useful for chemotherapeutic applications (Khodair et al., 1999).
Malaria Parasite Treatment
- Application : Development of tissue schizonticides for malaria treatment.
- Research Insight : Synthesis of primaquine analogues showing significant activity against Plasmodium yoenii in mice, indicating potential as antimalarial agents (Zheng, Chen, & Gao, 1991).
Antimicrobial and Cytotoxic Potential
- Application : Investigating antimicrobial and cytotoxic properties.
- Research Insight : Synthesis of novel precursors for oxazolidinone analogues of chloroquinoline, demonstrating inhibitory effects on cancer cell lines, suggesting potential in antimicrobial and cancer treatment applications (Devi et al., 2013).
Synthesis Techniques
- Application : Refinement of synthesis techniques.
- Research Insight : Elaboration of a synthesis method for benzyloxy-4-chloro-6-methoxyquinazoline, indicating the versatility of nitroquinolines in synthetic chemistry (Wang et al., 2015).
Substituent Effect in Medicine Molecules
- Application : Understanding the impact of substituents in medicinal molecules.
- Research Insight : Examination of 8-hydroxyquinoline derivatives used in medicines, including those substituted with nitro groups, to study their chemical behavior and implications in drug design (Karpińska, Mazurek, & Dobrowolski, 2010).
Intermediate in PI3K/mTOR Inhibitors
- Application : Synthesis of intermediates for PI3K/mTOR inhibitors.
- Research Insight : Development of a key intermediate for the synthesis of quinoline inhibitors, crucial for cancer drug discovery (Lei et al., 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-chloro-3-nitro-7-phenylmethoxyquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3/c17-16-13-7-6-12(22-10-11-4-2-1-3-5-11)8-14(13)18-9-15(16)19(20)21/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIMGQMTEDEDNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=NC=C(C(=C3C=C2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610565 | |
Record name | 7-(Benzyloxy)-4-chloro-3-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80610565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
749922-36-9 | |
Record name | 7-(Benzyloxy)-4-chloro-3-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80610565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.